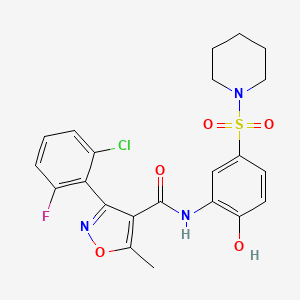

3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-(piperidin-1-ylsulfonyl)phenyl)-5-methylisoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

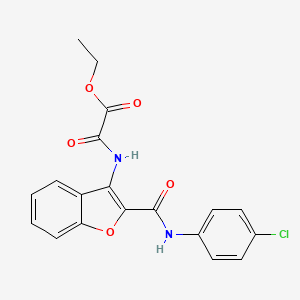

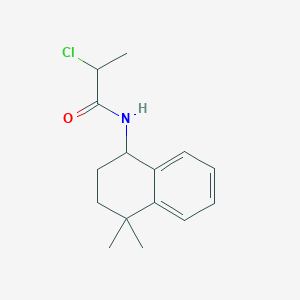

The compound "3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-(piperidin-1-ylsulfonyl)phenyl)-5-methylisoxazole-4-carboxamide" is a chemically synthesized molecule that likely exhibits biological activity due to its structural features. The presence of isoxazole and carboxamide groups suggests potential for interaction with biological targets, while the chloro-fluorophenyl and piperidinylsulfonyl phenyl groups may contribute to its specificity and potency.

Synthesis Analysis

The synthesis of isoxazole derivatives can involve cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole . The process may include the formation of an intermediate that undergoes spontaneous elimination, followed by hydrolysis to yield the desired product. Similarly, the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides involves starting from a chloromethyl isoxazole derivative, with subsequent oxidation and derivatization steps . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen. This ring system can influence the electronic properties of the molecule and its ability to form hydrogen bonds, which are important for biological interactions. The fluorine atom on the phenyl ring can affect the molecule's lipophilicity and metabolic stability, while the piperidinylsulfonyl group could enhance binding to biological targets .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions. For instance, the reductive ring opening of isoxazolidines can lead to novel carboxamide compounds through NO bond cleavage and intramolecular rearrangements . The presence of reactive functional groups such as carboxamide and sulfonyl in the compound allows for further chemical modifications, which can be exploited to fine-tune its biological activity and physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their functional groups and overall molecular architecture. The presence of halogens like chlorine and fluorine can increase the compound's molecular weight and influence its polarity. The carboxamide group is typically associated with increased solubility in water and the ability to engage in hydrogen bonding, which can affect the compound's absorption and distribution in biological systems. The piperidinylsulfonyl group may contribute to the molecule's three-dimensional structure and its interactions with enzymes or receptors .

Aplicaciones Científicas De Investigación

Radiotracer Synthesis

The chemical compound has been utilized in the synthesis of radiotracers like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These radiotracers have potential applications in studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Antimicrobial and Antiviral Activities

A series of urea and thiourea derivatives of piperazine, which included compounds related to the given chemical structure, demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. These findings highlight their biological significance in the development of new antimicrobial and antiviral agents (Reddy et al., 2013).

Cancer Treatment Potential

Compounds with structural similarities have been investigated for their potential use in treating cancer. For example, derivatives of the chemical structure under discussion have shown inhibitory effects on Aurora A kinase, a protein implicated in cancer progression (ヘンリー,ジェームズ, 2006).

Pharmacokinetics in Cancer Treatment

The pharmacokinetics of novel compounds structurally related to the queried chemical, particularly in the context of their potential as anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment, have been studied. These studies help in understanding how such compounds behave in the body, which is crucial for developing effective cancer therapies (Teffera et al., 2013).

Antitumor Activity

The derivatives of this chemical have shown significant cytotoxic activity against various tumor cell lines, indicating their potential use as antitumor agents. Their efficacy was observed in both in vitro and in vivo settings, suggesting their potential in developing new cancer treatments (Naito et al., 2005).

Molecular Interaction with CB1 Cannabinoid Receptor

Studies have explored the molecular interaction of compounds structurally similar to the queried chemical with the CB1 cannabinoid receptor. These findings contribute to the understanding of how these compounds can influence receptor activity, which is crucial for developing therapies targeting the endocannabinoid system (Shim et al., 2002).

Propiedades

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O5S/c1-13-19(21(26-32-13)20-15(23)6-5-7-16(20)24)22(29)25-17-12-14(8-9-18(17)28)33(30,31)27-10-3-2-4-11-27/h5-9,12,28H,2-4,10-11H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCAOIUYHCHKAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-(piperidin-1-ylsulfonyl)phenyl)-5-methylisoxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)

![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)

![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)

![Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate](/img/structure/B2499984.png)

![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)